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molecular formula C9H8FNO B1341974 5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one CAS No. 230301-83-4

5-Fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B1341974
M. Wt: 165.16 g/mol
InChI Key: ZZGXLZYBHQFPQV-UHFFFAOYSA-N
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Patent
US06498251B1

Procedure details

Ethanol and Raney nickel (Aldrich) were added to 2-cyanomethyl-3-fluoro-benzoic acid methyl ester (3.3 g, 17 mmol) to carry out catalytic reduction under ordinary pressure at 50° C. for 7 hours and then at room temperature for 15 hours. Raney nickel was removed from the reaction solution by filtration, the solvent was removed by evaporation under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 2.1 g (13 mmol, 74% in yield) of the title compound.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:5]=1[CH2:11][C:12]#[N:13]>[Ni].C(O)C>[F:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]2[C:5]=1[CH2:11][CH2:12][NH:13][C:3]2=[O:2]

Inputs

Step One
Name
Quantity
3.3 g
Type
reactant
Smiles
COC(C1=C(C(=CC=C1)F)CC#N)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
CUSTOM
Type
CUSTOM
Details
for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
Raney nickel was removed from the reaction solution by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation under a reduced pressure
CUSTOM
Type
CUSTOM
Details
the thus obtained material was separated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC1=C2CCNC(C2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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